4-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl-substituted pyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring
Preparation Methods
The synthesis of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzoyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Scientific Research Applications
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . The exact pathways and molecular targets depend on the specific context of its use.
Comparison with Similar Compounds
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine can be compared with other benzoyl-substituted pyridines and dimethoxybenzoyl derivatives. Similar compounds include:
2,5-Dimethoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
2,5-Dimethoxybenzylamine: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with psychoactive properties, used in pharmacological research.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-9-12(18-2)4-5-14(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNTRSIHMVQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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